Sodium 4-hydroxybutyrate-D6

Catalog No.
S960923
CAS No.
362049-53-4
M.F
C4H7NaO3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-hydroxybutyrate-D6

CAS Number

362049-53-4

Product Name

Sodium 4-hydroxybutyrate-D6

IUPAC Name

sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate

Molecular Formula

C4H7NaO3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2;

InChI Key

XYGBKMMCQDZQOZ-LRDWTYOMSA-M

SMILES

C(CC(=O)[O-])CO.[Na+]

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]

Isomeric SMILES

[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+]

Sodium 4-hydroxybutyrate-D6 is the sodium salt of deuterated gamma-hydroxybutyric acid, a compound that has garnered attention due to its unique isotopic composition. With the chemical formula C₄H₇NaO₃ and a molecular weight of approximately 106.09 g/mol, this compound is characterized by the presence of deuterium atoms, which are heavier isotopes of hydrogen. This substitution alters the physical and chemical properties of the compound, influencing its biological activity and metabolic pathways. Sodium 4-hydroxybutyrate-D6 is often utilized in research settings to study the effects of deuteration on drug metabolism and pharmacokinetics, as well as its therapeutic potential.

Here are some specific research applications of GHB-d6 sodium salt solution:

  • Internal Standard in Analytical Chemistry

    GHB-d6 sodium salt solution is commonly used as an internal standard in analytical chemistry, particularly in assays that measure GHB levels in biological samples . An internal standard is a compound with similar properties to the target molecule (GHB in this case) that is added to a sample in a known amount. By comparing the signal of the internal standard to the signal of the target molecule, researchers can account for variations in the measurement process and obtain more accurate quantitative results.

  • Metabolic Studies

    Scientists can use GHB-d6 sodium salt solution to study the metabolism of GHB in the body. By administering a known amount of deuterated GHB to a research subject and then measuring the levels of both GHB and GHB-d6 in their blood or urine over time, researchers can track how the body breaks down and eliminates GHB. This information can be valuable for understanding the pharmacokinetics of GHB, which is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.

  • Oxidation: The compound can be oxidized to form various products, including butyric acid derivatives. The oxidation process can involve the conversion of the hydroxyl group into a carbonyl group.
  • Saponification: This reaction involves the hydrolysis of esters or lactones in the presence of a base, leading to the formation of sodium salts of hydroxybutyric acid from gamma-butyrolactone or its deuterated forms .
  • Deuterium Exchange: The presence of deuterium allows for unique studies on metabolic pathways, as C-D bonds exhibit different reactivity compared to C-H bonds due to their stronger nature .

Sodium 4-hydroxybutyrate-D6 exhibits various biological activities that are significant for therapeutic applications:

  • Neuroprotective Effects: Similar to its non-deuterated counterpart, sodium 4-hydroxybutyrate has been studied for its neuroprotective properties, potentially aiding in conditions such as epilepsy and neurodegenerative diseases.
  • Anxiolytic Properties: The compound may also exhibit anxiolytic effects, making it a candidate for treating anxiety disorders.
  • Metabolic Studies: The deuterated form is particularly useful in pharmacokinetic studies, where its metabolism can be tracked more accurately due to the differences in isotopic mass .

The synthesis of sodium 4-hydroxybutyrate-D6 can be achieved through several methods:

  • Biobased Production: Utilizing biobased raw materials and fermentation processes, gamma-butyrolactone can be converted into sodium gamma-hydroxybutyrate through saponification with sodium hydroxide .
  • Chemical Synthesis: Deuterated gamma-butyrolactone can undergo a base-catalyzed ring-opening reaction to yield sodium 4-hydroxybutyrate-D6. This method often employs organic solvents such as tetrahydrofuran to facilitate the reaction .
  • Pyrolysis: Deuterated poly(4-hydroxybutyrate) can be pyrolyzed to produce deuterated gamma-butyrolactone, which is then saponified to form sodium 4-hydroxybutyrate-D6 .

Sodium 4-hydroxybutyrate-D6 has several applications across different fields:

  • Pharmaceutical Research: It is used in drug development and metabolic studies to evaluate the effects of deuteration on pharmacokinetics and drug efficacy.
  • Neuroscience Studies: Researchers utilize this compound to explore its potential therapeutic effects on neurological disorders.
  • Analytical Chemistry: The unique isotopic signature allows for advanced analytical techniques in tracing metabolic pathways and understanding drug interactions .

Interaction studies involving sodium 4-hydroxybutyrate-D6 focus on its metabolic pathways and how it interacts with other compounds:

  • Drug Metabolism: Studies have shown that deuteration affects the metabolism rates of drugs, potentially leading to altered therapeutic effects or side effects compared to their non-deuterated versions .
  • Synergistic Effects: Research is ongoing into how sodium 4-hydroxybutyrate-D6 interacts with other neuroactive compounds, assessing potential synergistic effects that could enhance therapeutic outcomes.

Several compounds share structural or functional similarities with sodium 4-hydroxybutyrate-D6. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Gamma-Hydroxybutyric AcidC₄H₈O₃Non-deuterated form; known for its use as an anesthetic and recreational drug.
Sodium Gamma-HydroxybutyrateC₄H₇NaO₃Salt form; used therapeutically for narcolepsy and other conditions.
4-Hydroxybutanoic AcidC₄H₈O₃Parent compound; serves as a precursor for various derivatives.
Deuterated Gamma-Hydroxybutyric AcidC₄D₈O₃Similar isotopic substitution; used in metabolic studies.

Sodium 4-hydroxybutyrate-D6 stands out due to its specific isotopic labeling with deuterium, which provides distinct advantages in pharmacological research by allowing precise tracking of metabolic processes without altering the fundamental chemical properties significantly.

Molecular Formula and Deuteration Pattern

Sodium 4-hydroxybutyrate-D6 represents a comprehensively deuterated analog of the naturally occurring compound sodium 4-hydroxybutyrate, distinguished by its systematic incorporation of six deuterium atoms throughout its molecular structure [1] [2]. The compound bears the molecular formula C4HD6O3Na, reflecting the complete substitution of hydrogen atoms with deuterium at specific positions within the four-carbon chain backbone [3] [4]. The Chemical Abstracts Service registry number 362049-53-4 uniquely identifies this deuterated compound in chemical databases and literature [1] [5].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate, explicitly indicating the precise locations of deuterium substitution [1] [3]. This systematic naming convention reveals that deuteration occurs at positions 2, 3, and 4 of the butanoic acid backbone, with two deuterium atoms incorporated at positions 2 and 3, and two additional deuterium atoms at position 4 [2] [4]. The hexadeuterated pattern ensures complete replacement of all hydrogen atoms attached to carbon atoms in the aliphatic chain, excluding only the hydroxyl group hydrogen .

The molecular weight of sodium 4-hydroxybutyrate-D6 is 132.12 grams per mole, representing an increase of 6.03 grams per mole compared to its non-deuterated counterpart [1] [2]. This mass difference directly corresponds to the substitution of six hydrogen atoms (each with a mass of approximately 1.008 atomic mass units) with six deuterium atoms (each with a mass of approximately 2.014 atomic mass units) [3]. The accurate mass of 132.067 provides precise molecular weight determination essential for high-resolution mass spectrometric applications [3].

Commercial preparations of sodium 4-hydroxybutyrate-D6 typically achieve isotopic purity levels of 98 atom percent deuterium or higher, with chemical purity specifications of 98 percent or greater [2] [3] [4]. Quality control parameters include maintenance of deuterium incorporation ratios, where the D0/D6 ratio (representing unlabeled to fully labeled compound) remains below 2 percent to ensure analytical reliability [4].

PropertySodium 4-hydroxybutyrate-D6Non-deuterated Analog
Molecular FormulaC4HD6O3NaC4H7NaO3
Chemical Abstracts Service Number362049-53-4502-85-2
International Union of Pure and Applied Chemistry Namesodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoatesodium 4-hydroxybutanoate
Molecular Weight (g/mol)132.12126.09
Accurate Mass132.067126.029
Deuteration PatternHexadeuteratedNon-deuterated
Number of Deuterium Atoms60
Deuterium Positions2,2,3,3,4,4None
Isotopic Purity (atom % D)≥98N/A
Chemical Purity≥98%≥98%

Crystallographic and Spectroscopic Properties

The crystallographic characteristics of sodium 4-hydroxybutyrate-D6 demonstrate remarkable similarity to its non-deuterated analog, with the compound exhibiting identical crystal lattice parameters and space group arrangements [4] [7]. Melting point determinations reveal a narrow range of 145 ± 3 degrees Celsius, closely matching the 145-146 degrees Celsius range observed for non-deuterated sodium 4-hydroxybutyrate [4] [7] [8]. This thermal stability indicates that deuterium substitution does not significantly alter the intermolecular forces governing crystal packing arrangements.

The physical appearance of sodium 4-hydroxybutyrate-D6 consists of white to off-white crystalline powder, maintaining the characteristic crystalline morphology observed in the parent compound [4]. Solubility properties remain essentially unchanged, with the deuterated compound demonstrating high solubility in aqueous media, consistent with its ionic sodium salt structure [2] [3]. Storage requirements specify room temperature conditions, contrasting with some non-deuterated preparations that require controlled low-temperature storage [3] [7].

Spectroscopic analysis reveals distinctive characteristics that enable differentiation from non-deuterated analogs through multiple analytical techniques [9] [10]. Mass spectrometry represents the most definitive identification method, with gas chromatography-mass spectrometry analysis of derivatized samples yielding characteristic molecular ion fragments at mass-to-charge ratio 239 for the deuterated compound [10]. This contrasts with the non-deuterated analog, which produces molecular ions at mass-to-charge ratios 233, 204, and 117 [10]. Retention time analysis demonstrates slight chromatographic separation, with derivatized sodium 4-hydroxybutyrate-D6 eluting at 8.57 minutes compared to 8.62 minutes for the non-deuterated form [10].

Nuclear magnetic resonance spectroscopy provides additional structural confirmation through isotope-specific signal patterns [9] [11]. Proton nuclear magnetic resonance analysis of deuterated samples exhibits significantly reduced signal intensity in regions corresponding to deuterium-substituted positions, as deuterium nuclei do not contribute to proton spectra [12] [9]. Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope-shifted carbon signals, where carbon atoms directly bonded to deuterium exhibit characteristic upfield shifts compared to their hydrogen-bonded counterparts [13] [14].

Infrared spectroscopy demonstrates distinctive vibrational frequency differences between carbon-deuterium and carbon-hydrogen bonds [15]. The stronger carbon-deuterium bonds exhibit lower vibrational frequencies compared to carbon-hydrogen bonds, providing qualitative identification of deuteration patterns [16] [17]. These spectroscopic differences enable quantitative determination of deuterium incorporation levels and structural integrity assessment [18].

Analytical TechniqueSodium 4-hydroxybutyrate-D6Non-deuterated Analog
Mass Spectrometry (GC-MS)Molecular ion m/z 239 (characteristic)Molecular ions m/z 233, 204, 117
Nuclear Magnetic Resonance (1H NMR)Reduced signal intensity due to deuterationNormal proton signal patterns
Nuclear Magnetic Resonance (13C NMR)Isotope-shifted carbon signalsStandard carbon chemical shifts
Infrared SpectroscopyC-D stretching vibrations vs C-HNormal C-H stretching vibrations
High Performance Liquid ChromatographySlightly earlier elution than non-deuteratedStandard retention behavior
Retention Time (GC-MS, min)8.57 (derivatized form)8.62 (derivatized form)

Comparative Analysis with Non-Deuterated GHB

The comparative analysis between sodium 4-hydroxybutyrate-D6 and its non-deuterated analog reveals fundamental differences rooted in kinetic isotope effects while maintaining structural and pharmacodynamic similarities [19] [16]. The kinetic isotope effect, expressed as the ratio of reaction rate constants between protonated and deuterated compounds, can theoretically reach values up to nine times, providing significant analytical advantages [16]. This phenomenon arises from the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in altered metabolic stability and reaction kinetics [19] [20].

Molecular weight differences provide the primary distinguishing characteristic, with the deuterated compound exhibiting a 6.03 gram per mole increase corresponding exactly to the six-deuterium substitution pattern [1] [2]. This mass shift enables precise analytical differentiation through mass spectrometric techniques, making sodium 4-hydroxybutyrate-D6 an ideal internal standard for quantitative analysis [21]. The isotopic labeling minimizes interference from endogenous compounds while providing identical chemical behavior during sample preparation and analysis procedures [10].

Physical properties demonstrate remarkable conservation between deuterated and non-deuterated forms, with melting points, solubility characteristics, and crystal morphology remaining essentially identical [4] [7] [8]. This similarity reflects the minimal impact of deuterium substitution on intermolecular forces and crystal packing arrangements, consistent with theoretical predictions regarding isotopic effects on bulk properties [19] [16]. Storage requirements may differ slightly, with some deuterated preparations maintaining stability under standard laboratory conditions compared to controlled storage requirements for certain non-deuterated formulations [3] [7].

Analytical applications capitalize on the mass spectrometric distinguishability while maintaining chromatographic compatibility [10]. High-performance liquid chromatography analysis reveals subtle retention time differences, with deuterated compounds typically exhibiting slightly earlier elution compared to their protiated analogs [16]. This chromatographic behavior enables effective separation during analytical procedures while maintaining sufficient proximity for matrix effect compensation [10] [18].

The primary application of sodium 4-hydroxybutyrate-D6 as an internal standard leverages these comparative advantages to achieve superior analytical precision [21] [10]. Quantitative analysis ranges spanning 2.5 to 80 milligrams per liter across various biological matrices demonstrate robust performance characteristics [10]. Analytical validation parameters include limits of detection at 1 milligram per liter and quantitation limits at 2.5 milligrams per liter, with coefficients of variation below 9 percent across all tested matrices [10].

PropertySodium 4-hydroxybutyrate-D6Non-deuterated Analog
Melting Point (°C)145 ± 3145-146
AppearanceWhite to off-white crystalline powderWhite crystalline powder
Solubility in WaterHighly solubleHighly soluble (1000 g/L)
Storage TemperatureRoom temperatureControlled, -20°C
StabilityStable under normal conditionsStable under normal conditions
Molecular Weight Difference (g/mol)+6.03Reference
Mass Shift for Internal Standard Use+6 mass unitsReference compound

Quality control specifications for sodium 4-hydroxybutyrate-D6 emphasize isotopic enrichment requirements, with D0/D6 ratios maintained below 2 percent to ensure analytical reliability [4]. Single ion monitoring applications utilize the characteristic mass-to-charge ratio 239 for selective detection and quantification [10]. These analytical parameters enable effective chromatographic separation from the target analyte while providing optimal compensation for matrix effects and analytical variability [18] [22].

ParameterSpecifications/Applications
Primary ApplicationInternal standard for mass spectrometry
Mass Spectrometry UseSingle Ion Monitoring (SIM) m/z 239
Chromatographic SeparationEffective separation from analyte
Quantitative Analysis Range2.5 to 80 mg/L (various matrices)
Limit of Detection1 mg/L
Limit of Quantitation2.5 mg/L
Coefficient of Variation<9% (all matrices)
Isotopic Enrichment RequirementD0/D6 ratio <2%

The synthesis of Sodium 4-hydroxybutyrate-D6 employs multiple deuteration strategies, each offering distinct advantages depending on the required isotopic purity, scale of production, and specific research applications. The compound represents a significant advancement in stable isotope chemistry, where six deuterium atoms replace hydrogen atoms at specific positions within the gamma-hydroxybutyric acid backbone [2].

Direct Deuteration Approaches

Primary synthetic pathways for Sodium 4-hydroxybutyrate-D6 center on hydrogen-deuterium exchange reactions utilizing various deuterium sources and catalytic systems. The most prevalent method involves direct deuteration of non-labeled gamma-hydroxybutyrate using deuterated water (D₂O) as the primary deuterium source . This approach achieves deuteration efficiencies ranging from 85-95% under basic conditions at temperatures between 60-80°C [3].

Hydrothermal exchange methodologies represent an advanced approach utilizing elevated pressure and temperature conditions. These processes operate at 150-200°C under pressures of 10-50 bar for extended reaction periods of 8-24 hours [4]. The harsh conditions facilitate complete isotopic exchange, achieving deuteration levels of 90-98% with corresponding yields of 82-92% [4]. The method proves particularly effective for large-scale synthesis where high isotopic purity requirements justify the energy-intensive conditions.

Catalytic Deuteration Systems

Heterogeneous catalysis using palladium on carbon (Pd/C) or iridium nanoparticles provides controlled deuteration under milder conditions [5] [6]. These systems operate effectively at temperatures ranging from 55-130°C, delivering deuteration efficiencies of 92-99% within 2-6 hours [5] [6]. The catalytic approach offers superior regioselectivity and minimizes unwanted side reactions that could compromise the structural integrity of the target molecule.

Rhodium and cobalt co-catalysis enables selective deuteration patterns depending on temperature and solvent conditions [7]. At 130°C in dichloroethane, simultaneous deuteration occurs at multiple positions, while temperature reduction to 25°C allows for position-selective labeling [7]. This methodology provides unprecedented control over deuterium incorporation patterns, facilitating the synthesis of specific isotopomers required for mechanistic studies.

Biosynthetic Deuteration Approaches

Microbial synthesis using genetically engineered microorganisms represents an emerging strategy for producing deuterated compounds [8]. Engineered Escherichia coli strains cultured in deuterated glucose and D₂O achieve deuteration efficiencies of 82-94% with yields ranging from 65-80% [8]. This approach operates under physiological conditions (37°C) and provides an environmentally sustainable alternative to chemical synthesis, though requiring extended reaction times of 24-72 hours [8].

The biosynthetic route offers unique advantages including stereochemical control and the ability to produce complex deuteration patterns that would be challenging to achieve through chemical methods. Poly(4-hydroxybutyrate) synthesis using this approach demonstrates 94% deuteration efficiency with molecular weights ranging from 15.3-18.9 kDa .

Chemical Exchange Strategies

Sodium deuteroxide (NaOD) exchange provides a direct chemical route for deuterium incorporation [9]. This method involves aqueous exchange reactions at room temperature, achieving deuteration levels of 90-96% within 1-3 hours [9]. The reaction represents a straightforward isotopic substitution where sodium hydroxide reacts with deuterium oxide according to the equation: NaOH + D₂O → NaOD + HDO [10].

Acid-catalyzed exchange utilizing deuterated acids in combination with D₂O operates under acidic conditions (pH 2-3) with reflux heating [11]. This approach achieves deuteration efficiencies of 88-94% over 6-18 hours, though yields are typically lower (76-85%) due to competing hydrolysis reactions [11].

Ring-Opening Methodologies

Gamma-butyrolactone-D6 conversion represents a highly efficient synthetic route starting from pre-deuterated lactone precursors [12] . This method involves ring-opening reactions using sodium hydroxide or sodium deuteroxide in aqueous solutions, achieving deuteration levels of 95-99% with excellent yields of 90-98% [12] . The approach capitalizes on the commercial availability of deuterated gamma-butyrolactone while maintaining high isotopic integrity throughout the conversion process.

Purification and Quality Control Protocols

The purification of Sodium 4-hydroxybutyrate-D6 requires specialized protocols that preserve deuterium content while achieving pharmaceutical-grade purity. Quality control measures must address both chemical purity and isotopic integrity, as deuterium loss during processing can compromise analytical applications [14] [15].

Advanced Purification Techniques

Preparative high-performance liquid chromatography (HPLC) represents the gold standard for achieving maximum purity levels. Using C18 columns with water/acetonitrile gradient systems, this method achieves purities of 99-99.8% while maintaining deuterium retention levels of 99.2-99.9% [16]. Recovery rates typically range from 70-82%, reflecting the trade-off between purity and yield inherent in high-resolution separations [16].

Column chromatography using silica gel with gradient elution systems provides an intermediate purification option, achieving purities of 98-99.5% with deuterium retention of 99-99.8% [16]. This method offers better recovery rates (78-88%) compared to preparative HPLC while maintaining excellent isotopic integrity [16].

Recrystallization protocols utilizing ethanol/water solvent systems under controlled cooling conditions achieve purities of 96-98% with deuterium retention of 98-99.5% [16]. This traditional approach offers excellent recovery rates (85-92%) and remains cost-effective for larger-scale purifications [16].

Specialized Analytical Methods

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical tool for deuterium quantification. ¹H NMR spectroscopy detects residual hydrogen content with sensitivity to 0.1% hydrogen levels, providing precision measurements with relative standard deviations of 1.2-2.5% [16]. Complementary ²H NMR spectroscopy directly quantifies deuterium positions and content with detection limits of 0.05% deuterium and precision of 0.8-1.8% [16].

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), enable precise determination of isotopic patterns and molecular masses [16]. These methods detect isotopic impurities at levels as low as 0.01% with analytical precision of 0.5-1.2% [16]. Tandem mass spectrometry (LC-MS/MS) provides comprehensive purity analysis including isotopologue distribution with detection limits of 0.005% for related substances [16].

Gas chromatography-mass spectrometry (GC-MS) specifically addresses volatile impurities and deuteration verification for compounds amenable to gas phase analysis [17]. This technique detects volatile impurities at 0.1% levels while providing structural confirmation through fragmentation patterns [17].

Isotopic Integrity Monitoring

Deuterium loss assessment represents a critical quality control parameter requiring continuous monitoring throughout purification processes [15]. Analytical protocols must distinguish between chemical degradation and isotopic exchange, as both phenomena can compromise product quality [15]. The rate of deuterium exchange depends heavily on molecular structure, solvent pH, and environmental conditions [15].

Infrared spectroscopy provides complementary analytical capabilities by detecting C-D bond vibrations, enabling quantification of remaining C-H bonds at the 1% level [16]. This technique offers rapid screening capabilities with precision measurements showing relative standard deviations of 2.0-4.5% [16].

Elemental analysis delivers absolute determination of deuterium/hydrogen ratios with detection capabilities of 0.1% elemental variation and precision measurements of 1.0-2.8% [16]. This method provides definitive isotopic composition data essential for pharmaceutical applications.

Quality Specifications and Standards

Pharmaceutical-grade specifications for deuterated compounds require isotopic purity levels exceeding 95% deuterium incorporation with chemical purity above 98% [14]. Regulatory frameworks increasingly recognize deuterated compounds as distinct chemical entities requiring comprehensive analytical characterization [14].

International standards for stable isotope-labeled compounds emphasize reproducibility and traceability of analytical measurements [14]. Quality control protocols must include appropriate reference standards and validation procedures to ensure consistent product quality across different production batches [14].

Stability Considerations in Solid and Solution States

The stability profile of Sodium 4-hydroxybutyrate-D6 varies significantly between solid and solution states, with deuterium retention serving as a critical stability parameter alongside traditional chemical stability metrics [18] [19] [20].

Solid State Stability Characteristics

Ambient storage conditions (20-25°C) maintain acceptable stability for 6-12 months with deuterium loss typically below 1% [21]. The solid crystalline form provides inherent protection against isotopic exchange, though hygroscopic properties may facilitate gradual deuterium loss through environmental moisture exposure [22].

Refrigerated storage (2-8°C) extends stability to 2-3 years with deuterium loss maintained below 0.5% [21]. Temperature reduction significantly slows both chemical degradation and isotopic exchange processes, making refrigeration the preferred storage condition for extended shelf life requirements [21].

Frozen storage (-20 to -80°C) provides maximum stability with essentially indefinite shelf life and deuterium loss below 0.1% [21]. Ultra-low temperature storage represents the optimal condition for long-term storage of high-value deuterated compounds, though practical considerations may limit routine implementation [21].

Solution State Stability Dynamics

Aqueous solutions demonstrate markedly reduced stability compared to solid forms, with significant variations depending on pH conditions [18] [23]. At physiological pH (7.0), solutions maintain acceptable stability for only 48 hours with deuterium loss ranging from 5-15% [18]. This limited stability necessitates fresh preparation for analytical applications requiring high isotopic integrity.

Acidic conditions (pH 3) provide improved stability for aqueous solutions, extending useable periods to 2-4 weeks with deuterium loss of 2-8% [18]. The reduced pH minimizes base-catalyzed exchange reactions that facilitate deuterium loss, though acid-catalyzed exchange may still occur under extreme conditions [23].

Basic conditions (pH 10) severely compromise solution stability, limiting useable periods to 24-72 hours with deuterium loss ranging from 10-25% [18]. Basic conditions accelerate both hydrolysis reactions and hydrogen-deuterium exchange processes, making alkaline solutions unsuitable for extended storage [23].

Organic Solvent Considerations

Methanol solutions demonstrate intermediate stability with useable periods of 1-2 weeks and deuterium loss of 3-8% [18]. Protic solvents facilitate isotopic exchange through hydrogen bonding interactions, though the rate remains significantly lower than aqueous systems [20].

Dimethyl sulfoxide (DMSO) solutions provide enhanced stability for organic solvent applications, maintaining acceptable quality for 3-6 months with deuterium loss of only 1-3% [18]. The aprotic nature of DMSO minimizes isotopic exchange while providing excellent solubility for the sodium salt [24].

Environmental Factors Affecting Stability

Moisture exposure represents the primary environmental threat to deuterium retention in solid formulations [25]. Hygroscopic properties of the sodium salt facilitate water uptake, creating localized aqueous environments that promote isotopic exchange [25]. Controlled atmosphere storage using desiccants or inert gas environments significantly improves long-term stability [25].

Temperature cycling accelerates degradation processes through repeated thermal stress [26] [19]. Thermal expansion and contraction can disrupt crystal lattices, creating opportunities for isotopic exchange and chemical degradation [19]. Consistent temperature storage minimizes these effects and preserves both chemical and isotopic integrity [19].

Light exposure may contribute to stability issues through photolytic processes, though deuterated compounds generally show enhanced photostability compared to their protiated counterparts [26]. Amber glass containers or opaque packaging materials provide adequate protection for light-sensitive applications [26].

Mechanistic Considerations

Kinetic isotope effects significantly influence stability profiles, with C-D bonds demonstrating 6-9 times greater stability than corresponding C-H bonds [27] [28]. This inherent stability advantage partially compensates for the increased complexity of deuterated compound storage and handling [28].

Exchange mechanisms in aqueous solutions proceed through both acid and base-catalyzed pathways [23]. Base-catalyzed exchange shows primary kinetic isotope effects favoring retention of deuterium, while acid-catalyzed processes demonstrate inverse isotope effects [23]. Understanding these mechanistic pathways enables optimization of storage conditions to minimize isotopic degradation [23].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.06694884 g/mol

Monoisotopic Mass

132.06694884 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-16-2023

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